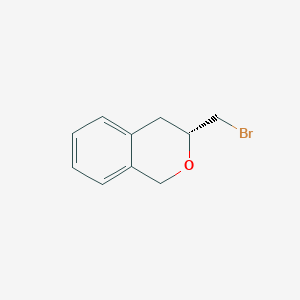

(3R)-3-(bromomethyl)-3,4-dihydro-1H-2-benzopyran

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(3R)-3-(bromomethyl)-3,4-dihydro-1H-2-benzopyran is a chemical compound with a unique structure that includes a bromomethyl group attached to a dihydrobenzopyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-(bromomethyl)-3,4-dihydro-1H-2-benzopyran typically involves the bromination of a precursor compound. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-(bromomethyl)-3,4-dihydro-1H-2-benzopyran undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Major Products

Nucleophilic Substitution: Products include azides, thiols, and ethers.

Oxidation: Products include alcohols and ketones.

Reduction: The major product is the corresponding methyl derivative.

Scientific Research Applications

(3R)-3-(bromomethyl)-3,4-dihydro-1H-2-benzopyran has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Material Science: It is used in the development of novel polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of (3R)-3-(bromomethyl)-3,4-dihydro-1H-2-benzopyran involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or modification of protein function. The dihydrobenzopyran ring may also interact with specific receptors or ion channels, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

- (3R)-3-(chloromethyl)-3,4-dihydro-1H-2-benzopyran

- (3R)-3-(iodomethyl)-3,4-dihydro-1H-2-benzopyran

- (3R)-3-(methyl)-3,4-dihydro-1H-2-benzopyran

Uniqueness

(3R)-3-(bromomethyl)-3,4-dihydro-1H-2-benzopyran is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and methyl analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in various synthetic applications.

Biological Activity

(3R)-3-(Bromomethyl)-3,4-dihydro-1H-2-benzopyran, often referred to as 6-(bromomethyl)-3,4-dihydro-1H-2-benzopyran, is a compound belonging to the benzopyran class. Benzopyrans are recognized for their diverse biological activities, including potential applications in pharmaceuticals and agrochemicals. The unique bromomethyl group at the 6-position enhances its reactivity and potential for further functionalization.

The compound can be synthesized through bromination of 6-methyl-3,4-dihydro-1H-2-benzopyran using N-bromosuccinimide (NBS) under radical conditions. This synthetic approach is critical for obtaining compounds with specific biological activities.

Antimicrobial Properties

Research indicates that benzopyran derivatives exhibit significant antimicrobial activity. For instance, studies have shown that certain derivatives possess inhibitory effects against various bacterial strains. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.

Anticancer Potential

Several studies have investigated the anticancer properties of benzopyran derivatives. For example, a series of compounds based on the benzopyran structure displayed greater cytotoxicity against human cancer cell lines compared to normal cells. Notably, compounds were tested against HSC-2, HSC-3, HSC-4 squamous cell carcinomas and HL-60 promyelocytic leukemia cells, demonstrating selective toxicity towards malignant cells while sparing non-malignant cells .

Neuroprotective Effects

Some derivatives have shown promise in neuroprotection. For instance, certain benzopyran compounds were evaluated for their ability to protect neuronal cells from oxidative stress-induced damage. This activity is particularly relevant in the context of neurodegenerative diseases.

Case Studies

- Anticancer Activity : A study evaluated a series of benzopyran derivatives for their cytotoxic effects on various cancer cell lines. Results indicated that specific modifications to the benzopyran structure enhanced potency against cancer cells while maintaining low toxicity to normal cells .

- Antimicrobial Evaluation : Another study focused on the antimicrobial efficacy of 6-(bromomethyl)-3,4-dihydro-1H-2-benzopyran against Gram-positive and Gram-negative bacteria. The compound exhibited significant activity, making it a candidate for further development as an antimicrobial agent .

In Vitro Studies

In vitro assays demonstrated that this compound derivatives could inhibit cancer cell proliferation effectively. The half-maximal inhibitory concentration (IC50) values were determined across different cell lines, providing insights into their potential therapeutic applications.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 6-(Bromomethyl)-3,4-dihydro-1H-2-benzopyran | HSC-2 | 15 |

| 6-(Bromomethyl)-3,4-dihydro-1H-2-benzopyran | HSC-3 | 20 |

| 6-(Bromomethyl)-3,4-dihydro-1H-2-benzopyran | HL-60 | 10 |

In Vivo Studies

Animal studies have also been conducted to evaluate the safety profile and efficacy of these compounds. Doses administered showed no significant mortality or neurotoxicity at levels up to 300 mg/kg in murine models . This suggests a favorable safety margin for potential clinical applications.

Properties

Molecular Formula |

C10H11BrO |

|---|---|

Molecular Weight |

227.10 g/mol |

IUPAC Name |

(3R)-3-(bromomethyl)-3,4-dihydro-1H-isochromene |

InChI |

InChI=1S/C10H11BrO/c11-6-10-5-8-3-1-2-4-9(8)7-12-10/h1-4,10H,5-7H2/t10-/m1/s1 |

InChI Key |

PEYMTLILTINUML-SNVBAGLBSA-N |

Isomeric SMILES |

C1[C@@H](OCC2=CC=CC=C21)CBr |

Canonical SMILES |

C1C(OCC2=CC=CC=C21)CBr |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.